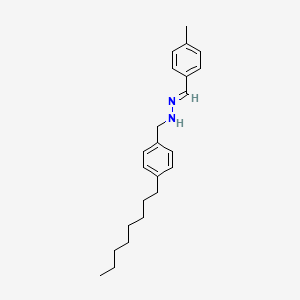

Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from the reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-octylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as acids or bases can also be employed to speed up the reaction. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted hydrazones.

Scientific Research Applications

Organic Synthesis

Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone serves as a reagent in organic synthesis for preparing various hydrazone derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in synthetic organic chemistry.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for some derivatives against Staphylococcus aureus and Escherichia coli were reported, indicating moderate antibacterial efficacy.

| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |

|---|---|---|

| Hydrazone 1 | 32 | 64 |

| Hydrazone 2 | 16 | 32 |

| Hydrazone 3 | 8 | 16 |

- Anticancer Activity: Investigations into the anticancer mechanisms of hydrazones have revealed their potential to induce apoptosis in cancer cells through caspase activation pathways .

Medicinal Chemistry

This compound is being explored for its potential use in drug development. Its interactions with biological targets may lead to novel therapeutic agents aimed at treating various diseases.

Industrial Applications

This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity .

Antimicrobial Efficacy Study

A study focusing on hydrazones derived from various benzaldehydes demonstrated that those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This finding highlights the structure-activity relationship that warrants further exploration.

Tyrosinase Inhibition Research

Another study highlighted the ability of specific hydrazones to inhibit tyrosinase activity, which plays a crucial role in melanin production. This suggests potential applications in dermatological treatments for skin disorders .

Anticancer Mechanisms Investigation

Research into the mechanisms of action revealed that some hydrazones induce apoptosis in cancer cells through pathways involving caspase activation. These findings open avenues for developing anticancer drugs based on hydrazone structures .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Benzaldehyde, 4-methyl-: A simpler aldehyde derivative with similar structural features.

4-Octylphenylhydrazine: The hydrazine precursor used in the synthesis of the compound.

Other Hydrazones: Compounds with similar hydrazone functional groups but different substituents.

Uniqueness

Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is unique due to its specific combination of the 4-methylbenzaldehyde and 4-octylphenylhydrazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Benzaldehyde, 4-methyl-, ((4-octylphenyl)methylene)hydrazone is a hydrazone compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound is characterized by its hydrazone functional group, which is known for its ability to form stable complexes with various metal ions and exhibit significant biological activities. The general structure can be represented as follows:

Antibacterial Activity

Several studies have reported on the antibacterial properties of hydrazone derivatives. For instance, a series of hydrazones derived from 4-methylbenzohydrazide were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited moderate minimum inhibitory concentration (MIC) values, suggesting potential antibacterial efficacy.

| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) | MIC against K. pneumoniae (mg/mL) |

|---|---|---|---|

| Hydrazone 1 | 32 | 64 | 128 |

| Hydrazone 2 | 16 | 32 | 64 |

| Hydrazone 3 | 8 | 16 | 32 |

The presence of halogen substituents was noted to enhance antibacterial activity, indicating a structure-activity relationship that merits further investigation .

Antifungal Activity

Research has also highlighted the antifungal properties of hydrazones. In particular, compounds similar to benzaldehyde-derived hydrazones have shown effectiveness against fungi such as Candida albicans. The antifungal activity was assessed using MIC values:

| Compound | MIC against C. albicans (µg/mL) |

|---|---|

| Benzaldehyde Hydrazone A | 125 |

| Benzaldehyde Hydrazone B | 250 |

These findings suggest that modifications in the structure can lead to enhanced antifungal properties .

Anticancer Activity

Hydrazones have been evaluated for their anticancer potential as well. Studies have indicated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a specific analog demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range.

Enzyme Inhibition

Benzaldehyde-derived hydrazones have also been investigated for their enzyme inhibitory activities. Notably, they exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| Hydrazone 1 | 46.8 | 19.1 |

| Hydrazone 2 | 137.7 | 881.1 |

The dual inhibition profile suggests that these compounds could serve as potential leads for developing therapeutic agents targeting cholinergic dysfunctions .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focusing on hydrazones derived from various benzaldehydes found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

- Tyrosinase Inhibition : Another research highlighted the ability of specific hydrazones to inhibit tyrosinase activity, which is crucial for melanin production in skin disorders . This suggests potential applications in dermatological treatments.

- Anticancer Mechanisms : Investigations into the mechanism of action revealed that some hydrazones induce apoptosis in cancer cells through caspase activation pathways .

Properties

CAS No. |

72010-28-7 |

|---|---|

Molecular Formula |

C23H32N2 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-1-(4-octylphenyl)methanamine |

InChI |

InChI=1S/C23H32N2/c1-3-4-5-6-7-8-9-21-14-16-23(17-15-21)19-25-24-18-22-12-10-20(2)11-13-22/h10-18,25H,3-9,19H2,1-2H3/b24-18+ |

InChI Key |

RUSMCSHRQMGFSD-HKOYGPOVSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)C |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.